5-Bromo-2-[3-(trifluoromethyl)-5-pyrazolyl]pyridine
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Overview
Description
5-Bromo-2-[3-(trifluoromethyl)-5-pyrazolyl]pyridine: is a pyridine derivative that contains both bromine and trifluoromethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-[3-(trifluoromethyl)-5-pyrazolyl]pyridine typically involves the bromination of 2-[3-(trifluoromethyl)-5-pyrazolyl]pyridine. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process includes steps such as halogenation, nucleophilic substitution, and purification to achieve the desired purity and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products:
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, it is used to study the effects of halogenated pyridine derivatives on various biological systems .
Industry: In the industrial sector, it is used in the synthesis of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation .
Mechanism of Action
The mechanism of action of 5-Bromo-2-[3-(trifluoromethyl)-5-pyrazolyl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and trifluoromethyl groups enhance the compound’s binding affinity and specificity towards these targets, leading to desired biological or chemical effects .
Comparison with Similar Compounds
- 2-Bromo-5-(trifluoromethyl)pyridine
- 2-Iodo-5-(trifluoromethyl)pyridine
- 3-Bromo-6-(trifluoromethyl)pyridine
Comparison: Compared to similar compounds, 5-Bromo-2-[3-(trifluoromethyl)-5-pyrazolyl]pyridine exhibits unique properties due to the presence of both bromine and trifluoromethyl groups. These groups contribute to its high reactivity and specificity in various chemical reactions, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C9H5BrF3N3 |
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Molecular Weight |
292.06 g/mol |
IUPAC Name |
5-bromo-2-[5-(trifluoromethyl)-1H-pyrazol-3-yl]pyridine |
InChI |
InChI=1S/C9H5BrF3N3/c10-5-1-2-6(14-4-5)7-3-8(16-15-7)9(11,12)13/h1-4H,(H,15,16) |
InChI Key |
VKIKWALWRVHGNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1Br)C2=NNC(=C2)C(F)(F)F |
Origin of Product |
United States |
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